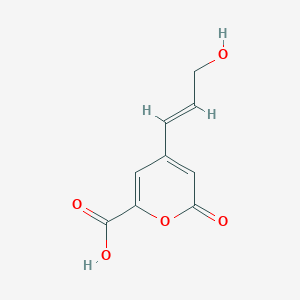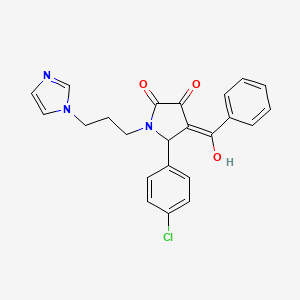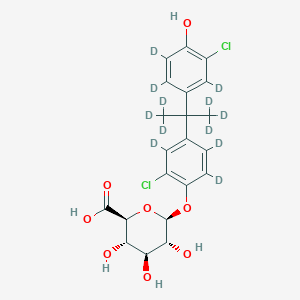
2,2'-Dichloro bisphenol a mono-D-glucuronide-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
Méthodes De Préparation
The synthesis of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves the deuteration of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This process typically includes the introduction of deuterium atoms into the parent compound through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of specialized equipment and controlled environments to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of bisphenol compounds.
Biology: Employed in research to understand the biological effects and metabolism of bisphenol derivatives.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bisphenol compounds.
Industry: Applied in the development of new materials and chemicals that incorporate bisphenol derivatives.
Mécanisme D'action
The mechanism of action of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps researchers understand the molecular targets and pathways involved in the metabolism of bisphenol compounds .
Comparaison Avec Des Composés Similaires
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2,2’-Dichloro bisphenol a mono-D-glucuronide: The non-deuterated version of the compound.
Bisphenol A: A widely studied bisphenol compound with various industrial and research applications.
Bisphenol S: Another bisphenol derivative used in research and industry.
The deuterium labeling in 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C21H22Cl2O8 |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22Cl2O8/c1-21(2,9-3-5-13(24)11(22)7-9)10-4-6-14(12(23)8-10)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h3-8,15-18,20,24-27H,1-2H3,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D |
Clé InChI |
XKQOXHHNPIOVMM-ODRNHMGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
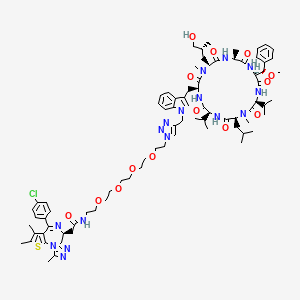


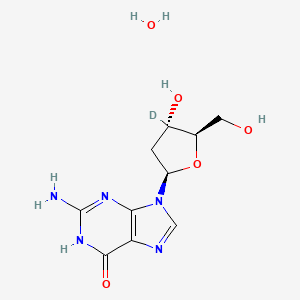
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)



